N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Description
N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a complex organic compound featuring a unique combination of fluorinated naphthalene and pyrazolo-oxazole structures
Properties
IUPAC Name |
N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-9-6-11-10(12(18)7-9)2-1-3-13(11)19-16(22)14-8-15-21(20-14)4-5-23-15/h6-8,13H,1-5H2,(H,19,22)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYHSXCNPDCLFL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)NC(=O)C3=NN4CCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)NC(=O)C3=NN4CCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated naphthalene derivative, followed by the construction of the pyrazolo-oxazole ring system.
Fluorinated Naphthalene Synthesis: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes selective fluorination at the 5 and 7 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrazolo-oxazole Formation: The fluorinated naphthalene is then subjected to a cyclization reaction with appropriate hydrazine and oxazole precursors. This step often requires catalysts like palladium or copper and is performed under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent reaction conditions and scalability. Solvent recycling and waste minimization are also critical considerations in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different bioactive properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the effects of fluorination on aromatic systems and the stability of pyrazolo-oxazole rings.
Biology
Biologically, N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its fluorinated structure may enhance binding affinity and specificity to biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and van der Waals interactions. The pyrazolo-oxazole ring system may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its fluorinated analogs.
Pyrazolo-oxazole Compounds: Other pyrazolo-oxazole derivatives with different substituents.
Uniqueness
N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is unique due to its specific combination of fluorinated naphthalene and pyrazolo-oxazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
